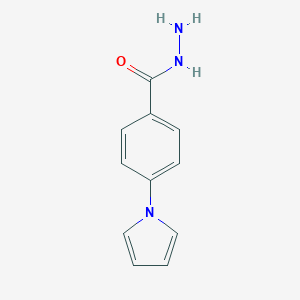

4-(1H-pyrrol-1-yl)benzohydrazide

Vue d'ensemble

Description

“4-(1H-pyrrol-1-yl)benzohydrazide” is a chemical compound with the molecular formula C11H11N3O . It is a heterocyclic building block .

Synthesis Analysis

A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides were prepared and underwent thorough characterization and evaluation for antibacterial activity . The compounds were prepared via the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids in distilled N,N-dimethyl formamide .

Molecular Structure Analysis

The molecular structure of “4-(1H-pyrrol-1-yl)benzohydrazide” consists of a pyrrole ring attached to a benzohydrazide group . The average mass of the molecule is 201.225 Da .

Applications De Recherche Scientifique

Antibacterial Activity

This compound has been found to have significant antibacterial properties . A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides were prepared and evaluated for their antibacterial activity . Some of the synthesized compounds showed strong antibacterial properties .

Antitubercular Activity

The compound also exhibits antitubercular activity . In a study, several synthesized molecules demonstrated significant antitubercular properties . These findings corroborated previous studies that reported novel 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and related oxadiazole, triazole, and pyrrole ring systems as a new class of antitubercular medicines .

Inhibition of Enoyl ACP Reductase

The compound has been found to inhibit the enzyme enoyl ACP reductase . Most of the synthesized compounds exhibited dual inhibition against the enzymes enoyl ACP reductase and DHFR .

Inhibition of Dihydrofolate Reductase (DHFR)

The compound is also known to inhibit the enzyme dihydrofolate reductase (DHFR) . The majority of the synthesized molecules exhibited appreciable action against DHFR .

Molecular Docking Studies

Molecular docking studies have been conducted to determine the potential mode of action of the synthesized compounds . The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .

Drug Design

The findings from these studies are useful for the development of future dual inhibitors . This research opens up promising avenues for the future development of dual inhibitors with enhanced antibacterial and antitubercular properties .

These are just a few of the many potential applications of “4-(1H-pyrrol-1-yl)benzohydrazide”. It’s clear that this compound has a wide range of uses in the biological and medical sciences due to its pronounced docking properties and biological activity .

Mécanisme D'action

Target of Action

The primary targets of 4-(1H-pyrrol-1-yl)benzohydrazide are enoyl ACP reductase and dihydrofolate reductase (DHFR) . These enzymes play crucial roles in bacterial metabolism, making them attractive targets for antibacterial and antitubercular agents .

Mode of Action

4-(1H-pyrrol-1-yl)benzohydrazide interacts with its targets through binding interactions at the active sites of both dihydrofolate reductase and enoyl ACP reductase . This interaction results in the inhibition of these enzymes, disrupting their normal function .

Biochemical Pathways

The inhibition of enoyl ACP reductase and DHFR affects multiple biochemical pathways. Enoyl ACP reductase is involved in fatty acid synthesis, while DHFR plays a role in the folate pathway. The inhibition of these enzymes disrupts these pathways, leading to a decrease in bacterial growth and proliferation .

Result of Action

The result of 4-(1H-pyrrol-1-yl)benzohydrazide’s action is the inhibition of bacterial growth and proliferation. By inhibiting key enzymes in bacterial metabolism, the compound exerts significant antibacterial and antitubercular properties .

Safety and Hazards

The safety data sheet for a similar compound, 4-(1H-Pyrrol-1-yl)benzonitrile, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin, it is advised to wash with plenty of soap and water .

Orientations Futures

The synthesized molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties , suggesting potential applications in the treatment of these diseases.

Propriétés

IUPAC Name |

4-pyrrol-1-ylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-13-11(15)9-3-5-10(6-4-9)14-7-1-2-8-14/h1-8H,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXSNEVNUORJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397517 | |

| Record name | 4-(1H-pyrrol-1-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-pyrrol-1-yl)benzohydrazide | |

CAS RN |

112575-84-5 | |

| Record name | 4-Pyrrol-1-ylbenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112575-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-pyrrol-1-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 4-(1H-pyrrol-1-yl)benzohydrazide derivatives interact with their biological targets to exert their antibacterial and antitubercular effects?

A: Research suggests that 4-(1H-pyrrol-1-yl)benzohydrazide derivatives can act as dual inhibitors of enoyl ACP reductase (ENR) and dihydrofolate reductase (DHFR) []. These enzymes are crucial for bacterial survival and growth. ENR is involved in fatty acid biosynthesis, which is essential for cell wall formation, while DHFR participates in folate metabolism, necessary for DNA synthesis. By inhibiting these enzymes, these compounds can effectively disrupt bacterial growth and proliferation. Molecular docking studies have revealed that these compounds bind to the active sites of both ENR and DHFR, forming key interactions that contribute to their inhibitory activity [].

Q2: How does the structure of 4-(1H-pyrrol-1-yl)benzohydrazide derivatives influence their biological activity?

A: While specific structural data is not provided in the abstracts, the research highlights that modifications to the 4-(1H-pyrrol-1-yl)benzohydrazide scaffold, such as the addition of various substituents on the phenyl ring, can significantly impact its biological activity []. These structural modifications likely influence the compounds' binding affinity to ENR and DHFR, thereby affecting their inhibitory potency. This structure-activity relationship understanding is crucial for designing and optimizing novel derivatives with improved antibacterial and antitubercular properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B49767.png)

![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B49777.png)